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Cat. No.: B1669751 Get Quote
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Introduction
Acopafant, also known as Dacopafant, is a potent and selective antagonist/inverse agonist of

the histamine H3 receptor.[1][2] The histamine H3 receptor, a G-protein coupled receptor

(GPCR) primarily expressed in the central nervous system (CNS), acts as a presynaptic

autoreceptor and heteroreceptor, modulating the release of histamine and other key

neurotransmitters.[2] By blocking the constitutive activity of this receptor, Acopafant enhances

the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine, making

it a compound of significant interest for the potential treatment of various neurological and

cognitive disorders. This document provides a detailed technical summary of the chemical

properties, structure, and molecular mechanism of Acopafant.

Chemical and Physical Properties
Acopafant is a complex heterocyclic molecule. While extensive experimental data on its

physical properties are not readily available in public literature, a comprehensive set of

computed properties provides valuable insight into its chemical nature. These properties are

summarized below.
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Identifier Value

IUPAC Name
(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1]

[3]thiazole-7-carboxamide[1]

Synonyms Dacopafant, RP-55778[1][2]

CAS Number 125372-33-0[1][2]

Molecular Formula C₁₂H₁₁N₃OS[1][2]

SMILES
C1C2=C(C=CN2--INVALID-LINK--

C3=CN=CC=C3)C(=O)N[1]

InChI Key ARFOASMERCHFBY-GFCCVEGCSA-N[1][2]

Table 2: Computed Physicochemical Properties of
Acopafant
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Property Value Source

Molecular Weight 245.30 g/mol PubChem[1]

Exact Mass 245.0623 g/mol MedKoo Biosciences[2]

XLogP3 0.5 PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 4 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 86.2 Å² PubChem[1]

Formal Charge 0 PubChem[1]

Note: Experimental values for

properties such as melting

point, boiling point, and

solubility are not widely

reported in publicly accessible

databases. The values

presented are computationally

derived.

Chemical Structure
Acopafant possesses a tricyclic core structure, consisting of a pyrrolo[1,2-c][1][3]thiazole

system. A pyridine ring is attached at the chiral center, and a carboxamide group is present on

the pyrrole ring. The "(3R)" designation in its IUPAC name specifies the stereochemistry at the

carbon atom connecting the pyridine and thiazole rings.

(Image of the 2D chemical structure of Acopafant would be placed here in a full whitepaper)

Mechanism of Action and Signaling Pathway
Acopafant exerts its pharmacological effects by acting as an antagonist and/or inverse agonist

at the histamine H3 receptor (H3R). The H3R is a constitutively active GPCR that couples to

the inhibitory G-protein, Gαi/o.
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In its basal state, the H3 receptor tonically inhibits the enzyme adenylyl cyclase, reducing the

intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

This leads to decreased activity of Protein Kinase A (PKA) and the transcription factor CREB

(cAMP response element-binding protein). As an inverse agonist, Acopafant binds to the

receptor and stabilizes it in an inactive conformation, thereby inhibiting this constitutive activity

and increasing neuronal signaling.

By blocking the receptor, Acopafant prevents the binding of endogenous histamine. This

disinhibition leads to a dual effect:

Autoreceptor Antagonism: On histaminergic neurons, it blocks the negative feedback loop,

thereby increasing the synthesis and release of histamine.

Heteroreceptor Antagonism: On non-histaminergic neurons, it enhances the release of other

neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

The signaling cascade is illustrated in the diagram below.
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Intracellular

Histamine H3 Receptor (GPCR)

Adenylyl Cyclase

Gαi/o
(Inactive)Activates

ATP

cAMP

 

Histamine
Binds & Activates

Acopafant
(Antagonist)

Binds & Blocks

Increased
Neurotransmitter

Release

Leads to

Acopafant blocks Histamine binding,
preventing G-protein activation and disinhibiting the pathway.

Gαi/o
(Active)Inhibits

Converts

PKA
Activates

CREB
Activates Cellular Response

(e.g., Gene Transcription)
Regulates

Binding of Histamine activates the inhibitory Gαi/o protein.

Active Gαi/o inhibits Adenylyl Cyclase,
reducing cAMP production.

Click to download full resolution via product page

Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of

Acopafant.

Experimental Protocols
Detailed, proprietary synthesis and purification protocols for Acopafant are not publicly

available. However, a general workflow for the identification and characterization of a novel H3

receptor antagonist like Acopafant can be conceptualized. This involves primary screening,

secondary functional assays, and downstream characterization.
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General Experimental Workflow: H3 Receptor
Antagonist Screening
The following diagram outlines a logical workflow for screening a compound library to identify

and validate a candidate molecule with the pharmacological profile of Acopafant.
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Conceptual Workflow for H3R Antagonist Screening
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Caption: A conceptual workflow for the screening and validation of an H3 receptor antagonist.
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Methodology for Key Experiments:

Radioligand Binding Assay (Primary Screen): This competitive binding assay would be

performed using cell membranes prepared from a cell line recombinantly expressing the

human H3 receptor. Membranes would be incubated with a known radiolabeled H3R ligand

(e.g., [³H]N-α-methylhistamine) and varying concentrations of the test compound (e.g.,

Acopafant). The amount of bound radioactivity is measured after separating the bound and

free radioligand. A successful 'hit' will displace the radioligand, leading to a reduced

radioactive signal.

Functional cAMP Assay (Secondary Screen): To determine functional activity, H3R-

expressing cells would be stimulated with an H3R agonist (e.g., R-α-methylhistamine) in the

presence of varying concentrations of the test compound. Forskolin is often used to stimulate

adenylyl cyclase to produce a measurable baseline of cAMP. The intracellular cAMP levels

are then quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence)

or ELISA. An antagonist will block the agonist-induced decrease in cAMP, while an inverse

agonist will increase the basal cAMP levels in the absence of an agonist.

Conclusion
Acopafant is a structurally distinct molecule with a specific mechanism of action centered on

the histamine H3 receptor. Its profile as a potent antagonist/inverse agonist allows it to

modulate a wide range of neurotransmitter systems in the central nervous system,

underpinning its potential therapeutic utility. While detailed experimental data on its physical

properties and synthesis are limited in the public domain, the available chemical and

pharmacological information provides a solid foundation for further research and development

in the field of neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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